molecular formula C21H19ClFN3O B2409140 (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219911-87-1

(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2409140
CAS No.: 1219911-87-1
M. Wt: 383.85
InChI Key: GECYIPNNWXLXRH-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic compound that contains both piperazine and pyrrole moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine derivative: Reacting 2-chlorophenylamine with piperazine under suitable conditions.

    Formation of the pyrrole derivative: Synthesizing the 4-(4-fluorophenyl)-1H-pyrrole through a cyclization reaction.

    Coupling reaction: Combining the piperazine and pyrrole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Used as a starting material for synthesizing analogs with potential biological activity.

Biology

    Receptor studies: Investigated for binding affinity to various biological receptors.

Medicine

    Drug development: Potential use in developing new therapeutic agents for treating diseases such as depression, anxiety, or schizophrenia.

Industry

    Chemical intermediates: Used in the production of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-chlorophenyl)piperazin-1-yl)(4-phenyl-1H-pyrrol-2-yl)methanone
  • (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-methylphenyl)-1H-pyrrol-2-yl)methanone

Uniqueness

The presence of both chlorine and fluorine atoms in (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone might confer unique pharmacological properties, such as increased binding affinity or selectivity for certain receptors.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O/c22-18-3-1-2-4-20(18)25-9-11-26(12-10-25)21(27)19-13-16(14-24-19)15-5-7-17(23)8-6-15/h1-8,13-14,24H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECYIPNNWXLXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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